

ML-10: A Small Molecule Probe for the Detection of Apoptosis

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Compound of Interest		
Compound Name:	ML-10	
Cat. No.:	B609117	Get Quote

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: **ML-10**, or 2-(5-fluoropentyl)-2-methyl-malonic acid, is a novel small molecule probe designed for the specific detection and imaging of apoptosis.[1] With a molecular weight of 206 Da, its small size facilitates cell permeability.[2][3] For imaging purposes, particularly Positron Emission Tomography (PET), **ML-10** can be radiolabeled with Fluorine-18 ([18F]**ML-10**).[1][4] A key characteristic of **ML-10** is its ability to be selectively taken up and accumulated within apoptotic cells, while being effectively excluded from both viable and necrotic cells. This selectivity allows for clear differentiation between programmed cell death and other cellular states, making it a valuable tool in various research and clinical applications.

Core Mechanism of Action

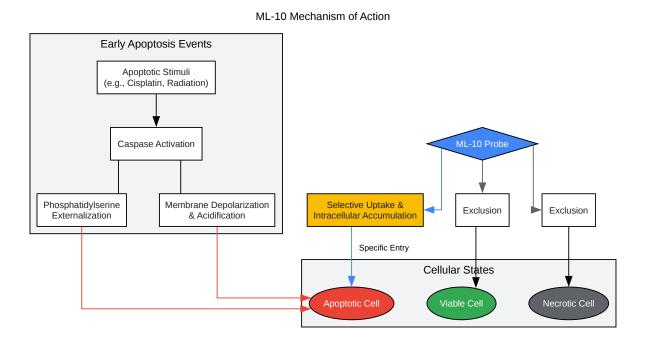
The selective uptake of **ML-10** by apoptotic cells is not based on a single receptor-ligand interaction but rather on a combination of distinct physiological and biochemical changes that occur during the early stages of apoptosis. The probe's accumulation is intrinsically linked to the "apoptotic membrane imprint," a unique set of features that distinguishes an apoptotic cell from a healthy or necrotic one.

Key events that facilitate **ML-10** uptake include:



- Intact Plasma Membrane: Unlike necrotic cells, which have ruptured membranes, earlystage apoptotic cells maintain their membrane integrity. The uptake mechanism of ML-10 requires this intact barrier.
- Membrane Depolarization and Acidification: Apoptosis is associated with changes in ion flux and membrane potential. ML-10's uptake is dependent on these specific alterations.
- Phosphatidylserine (PS) Externalization: A hallmark of apoptosis is the "flipping" of PS from the inner to the outer leaflet of the plasma membrane.
- Caspase Activation: The uptake of ML-10 is associated with the activation of the caspase cascade, a central component of the apoptotic signaling pathway.

This multi-faceted dependency ensures high specificity. Once the cell membrane is fully compromised, as in necrosis, the mechanism for **ML-10** accumulation is lost, providing a clear distinction between these two forms of cell death.



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Fig 1. Cellular changes in early apoptosis leading to selective **ML-10** uptake.

Quantitative Data Summary

The following tables summarize key quantitative parameters associated with **ML-10**, derived from preclinical and clinical studies.

Table 1: Physicochemical and Dosimetric Properties of ML-10

Parameter	Value	Source
Molecular Weight	206 Da	
Recommended Human Dose ([18F]ML-10)	233 ± 90 MBq	
Effective Whole-Body Dose	15.4 ± 3.7 μSv/MBq	
Elimination Half-Life (Blood)	1.3 ± 0.1 h	
Elimination Half-Life (Other Organs)	1.1 ± 0.2 h	

| Dose-Limiting Organ | Urinary Bladder | |

Table 2: Example Concentrations for In Vitro Apoptosis Induction

Cell Line	Apoptotic Stimulus	Concentration & Duration	Source
HeLa (Human Cervix Carcinoma)	Cisplatin	50 μM for 24 h	

| CT26 (Murine Colon Carcinoma) | Taxotere | 1 μM for 24 h | |

Experimental Protocols



This section provides detailed methodologies for common applications of **ML-10** in both in vitro and in vivo settings. These protocols are intended as a guide and may require optimization for specific experimental conditions.

Protocol 1: In Vitro Detection of Apoptosis Using Fluorescently-Labeled ML-10

This protocol describes the use of a fluorescently-tagged **ML-10** derivative (e.g., **ML-10**-dansyl) to identify apoptotic cells via fluorescence microscopy.

1. Materials:

- Cell line of interest (e.g., HeLa, Jurkat)
- Appropriate cell culture medium and supplements
- Apoptosis-inducing agent (e.g., Cisplatin, Staurosporine)
- Fluorescently-labeled ML-10 (e.g., ML-10-dansyl)
- Annexin V-Cy3 conjugate
- Propidium Iodide (PI) solution
- Phosphate-Buffered Saline (PBS)
- Fluorescence microscope with appropriate filter sets

2. Procedure:

- Cell Seeding: Plate cells on glass coverslips in a 24-well plate at a density that will result in 50-70% confluency at the time of the experiment.
- Induction of Apoptosis: Treat the cells with a known apoptotic stimulus at a predetermined concentration and duration (e.g., 50 μM Cisplatin for 24 hours for HeLa cells). Include an untreated control group.
- Probe Incubation: Following apoptosis induction, wash the cells once with PBS.

Foundational & Exploratory



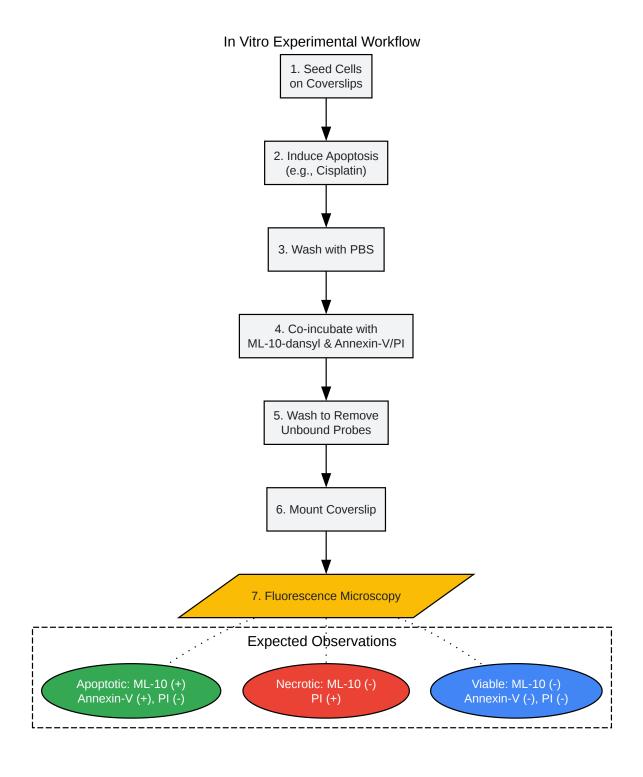


- Co-incubation: Incubate the cells with a solution containing ML-10-dansyl and either Annexin V-Cy3 (to confirm apoptosis) or Propidium Iodide (to exclude necrotic cells). Incubate for 15-30 minutes at 37°C, protected from light.
- Washing: Gently wash the cells three times with cold PBS to remove unbound probes.
- Fixation (Optional): Cells can be fixed with 4% paraformaldehyde for 15 minutes, followed by washing, if imaging is not performed immediately.
- Microscopy: Mount the coverslips on glass slides. Visualize the cells using a fluorescence microscope.
 - ML-10-dansyl: Green/turquoise fluorescence indicates uptake in apoptotic cells.
 - Annexin V-Cy3: Red fluorescence confirms PS externalization in apoptotic cells.
 - PI: Red fluorescence indicates necrotic or late-stage apoptotic cells with compromised membranes.

3. Expected Results:

- Untreated Cells: Should show minimal fluorescence from any probe.
- Apoptotic Cells: Will exhibit strong intracellular green/turquoise fluorescence (ML-10 uptake) and red fluorescence from Annexin V. These cells should be PI-negative.
- Necrotic Cells: Will be PI-positive (red) but will not show significant ML-10-dansyl accumulation.





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Fig 2. Workflow for detecting apoptosis in cell culture using fluorescent ML-10.



Protocol 2: In Vivo Apoptosis Imaging with [18F]ML-10 PET/CT

This protocol outlines the general steps for using [18F]**ML-10** to image apoptosis in a murine model of cardiac ischemia-reperfusion injury.

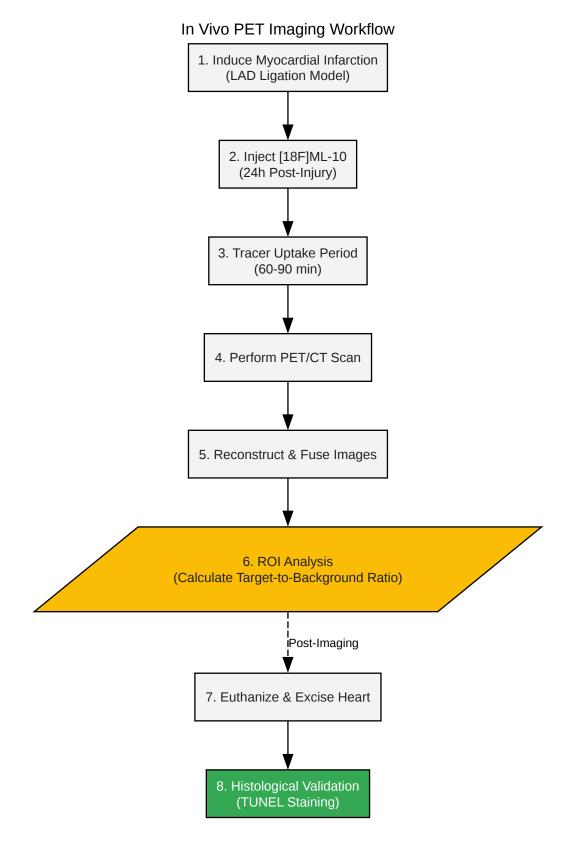
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- Male C57BL/6 mice (8-12 weeks old)
- Anesthesia (e.g., isoflurane)
- Surgical tools for thoracotomy
- [18F]ML-10 (radiosynthesis performed according to established methods)
- [18F]FDG (for localizing ischemic area)
- Small animal PET/CT scanner
- Saline solution
- 2. Procedure:
- Animal Model Creation:
 - Anesthetize the mouse.
 - Perform a left thoracotomy to expose the heart.
 - Induce cardiac ischemia by transiently ligating the left anterior descending (LAD) artery with a suture.
 - After a set period (e.g., 30 minutes), release the suture to allow reperfusion.
 - Close the chest cavity and allow the animal to recover.



- Tracer Injection: At a specified time post-reperfusion (e.g., 24 hours), intravenously inject the mouse with [18F]**ML-10** via the tail vein.
- Uptake Period: Allow the tracer to distribute for approximately 60-90 minutes.
- PET/CT Imaging:
 - Anesthetize the animal and position it in the scanner.
 - Perform a CT scan for anatomical localization and attenuation correction.
 - Perform a PET scan to detect the distribution of [18F]ML-10.
- Localization Scan (Optional but Recommended): On a separate day, perform an [18F]FDG
 PET scan to identify the ischemic (infarct) area, which will show diminished [18F]FDG
 uptake. This helps in co-registering the apoptosis signal.
- Data Analysis:
 - Reconstruct PET and CT images.
 - Fuse the PET and CT images for anatomical correlation.
 - Draw regions of interest (ROIs) over the ischemic area (target) and a remote, healthy myocardial area (background).
 - Calculate the target-to-background ratio (TBR) to quantify the specific uptake of [18F]ML 10 in the apoptotic tissue.
- 3. Histological Validation:
- After the final imaging session, euthanize the animal and excise the heart.
- Section the heart tissue and perform Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) staining to histologically confirm the presence of apoptotic cells in the regions that showed high [18F]ML-10 uptake.





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Fig 3. Workflow for in vivo apoptosis imaging with [18F]ML-10 PET/CT.



Conclusion

ML-10 is a highly specific small molecule probe for detecting apoptosis. Its mechanism, which relies on the unique membrane characteristics of apoptotic cells, allows it to effectively distinguish programmed cell death from viability and necrosis. With both fluorescent and radiolabeled versions available, **ML-10** is a versatile tool for a wide range of applications, from fundamental cell biology research to preclinical and clinical imaging. The protocols and data presented in this guide provide a comprehensive foundation for researchers and drug development professionals looking to incorporate **ML-10** into their studies for the robust and quantitative assessment of apoptosis.

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